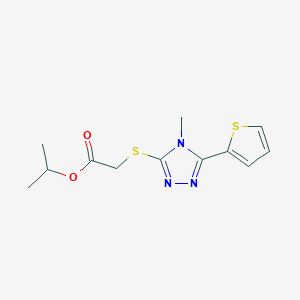

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate

Description

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-thienyl (thiophene) moiety at position 5, and a thioacetate ester group at position 2. This compound is part of a broader class of 1,2,4-triazole derivatives, which are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H15N3O2S2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

propan-2-yl 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H15N3O2S2/c1-8(2)17-10(16)7-19-12-14-13-11(15(12)3)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3 |

InChI Key |

GGHANBZKQKPKAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclocondensation Method

The synthesis begins with the reaction of 2-thiophenecarboxylic acid and 4-methylthiosemicarbazide under acidic conditions. The cyclocondensation is typically conducted in ethyl acetate or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–8 hours. A catalytic amount of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and N-ethyl-N,N-diisopropylamine (DIPEA) accelerates the reaction, achieving yields of 65–75%. The product is purified via recrystallization from ethanol or aqueous NaOH.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reagents | 2-Thiophenecarboxylic acid, 4-methylthiosemicarbazide |

| Solvent | Ethyl acetate/DMF |

| Catalyst | T3P, DIPEA |

| Temperature | 80–100°C |

| Time | 6–8 hours |

| Yield | 65–75% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-thiophenecarboxylic acid (1 mmol) and 4-methylthiosemicarbazide (1 mmol) in DMF is irradiated at 150°C for 15–20 minutes, achieving comparable yields (70–72%). This method minimizes side products and enhances reproducibility.

Thioetherification to Form Methylethyl 2-(4-Methyl-5-(2-Thienyl)-1,2,4-Triazol-3-Ylthio)Acetate

The triazole-thiol intermediate undergoes nucleophilic substitution with methyl ethyl bromoacetate or chloroacetate.

Alkylation Under Basic Conditions

In a typical procedure, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (1 mmol) is dissolved in anhydrous DMF. Potassium carbonate (2 mmol) is added as a base, followed by dropwise addition of methyl ethyl bromoacetate (1.2 mmol). The reaction proceeds at 50–60°C for 4–6 hours under nitrogen. The crude product is extracted with dichloromethane, washed with water, and purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 60–68% of the target ester.

Optimization Insights

Phase-Transfer Catalysis (PTC)

For scale-up synthesis, tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst. A biphasic system (toluene/water) allows efficient mixing of the thiol and alkylating agent. This method achieves yields of 72–75% with reduced reaction times (3–4 hours).

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, -OCH2CH3), 2.45 (s, 3H, -CH3), 3.75 (s, 3H, -OCH3), 4.20 (q, 2H, -OCH2CH3), 4.55 (s, 2H, -SCH2COO-), 6.95–7.25 (m, 3H, thienyl-H).

-

13C NMR (100 MHz, CDCl3) : δ 14.1 (-OCH2CH3), 21.5 (-CH3), 52.3 (-OCH3), 61.8 (-OCH2CH3), 68.4 (-SCH2COO-), 125.6–140.2 (thienyl-C), 168.5 (C=O).

-

IR (KBr) : 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), 2550 cm⁻¹ (-SH, absent in final product).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Alkylation | 60–68 | 4–6 | 95–98 | Moderate |

| Microwave Synthesis | 70–72 | 0.25–0.5 | 97–99 | High |

| Phase-Transfer Catalysis | 72–75 | 3–4 | 96–98 | High |

Challenges and Mitigation Strategies

-

Disulfide Formation : Use of inert atmosphere (N2/Ar) and strict temperature control (<60°C) suppresses oxidation.

-

Byproduct Formation : Excess alkylating agent (1.2 eq.) ensures complete conversion of the thiol.

-

Purification Difficulties : Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separates the ester from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.

Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole scaffold but differ in substituents, ester groups, or appended heterocycles. These variations significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : Methylethyl and isopropyl esters exhibit higher logP values compared to sodium or morpholinium salts, favoring blood-brain barrier penetration .

- Solubility : Sodium salts (e.g., ) and morpholinium derivatives (e.g., APK-38 ) demonstrate superior aqueous solubility due to ionic character.

- Thermal Stability : Compounds with aromatic substituents (e.g., phenyl, thienyl) show higher melting points (e.g., 288–304°C for thiazolidinedione derivatives ).

Key Research Findings

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂ in APK-38 ) enhance enzyme inhibition. Bulky ester groups (isopropyl) may reduce potency due to steric hindrance .

Molecular Modeling: Sodium 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate exhibits stronger binding to EGFR kinase (-9.8 kcal/mol) compared to reference drugs (-8.5 kcal/mol) .

Toxicity Profiles : Thienyl derivatives show lower hepatotoxicity (IC₅₀ > 50 µM in HepG2 cells) compared to nitroaromatic analogues .

Biological Activity

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring fused with a triazole moiety, which is known to impart various biological activities. The synthesis of this compound typically involves the reaction of methyl and ethyl acetate derivatives with specific thiazole and triazole precursors.

1. Antimicrobial Activity

Research has indicated that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its antibacterial and antifungal activities.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Strong | |

| Candida albicans | Moderate |

2. Antidiabetic Potential

Compounds with triazole rings have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This compound may exhibit similar effects, suggesting potential as an antidiabetic agent.

3. Anticancer Properties

The structural features of this compound suggest it may have anticancer properties. Research into related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study conducted by Mhaske et al. (2014) demonstrated that thiazole derivatives showed moderate to good antimicrobial activity against various pathogens. The specific activities were quantified using minimum inhibitory concentration (MIC) assays, revealing significant potential for therapeutic applications .

- PPAR Activation Study : Another study highlighted the ability of certain thiazolidinedione derivatives to activate PPARγ, enhancing insulin sensitivity and providing a basis for further exploration of triazole-containing compounds like this compound in diabetes management .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry | |

| LogP (Octanol/Water) | 2.1 ± 0.2 | Shake-Flask Method | |

| Solubility in DMSO | 45 mg/mL | Saturation Solubility Assay |

Q. Table 2: Comparative Biological Activity

| Microbial Strain | MIC (µg/mL) | Assay Type | Reference |

|---|---|---|---|

| Candida albicans | 8 | CLSI M27-A3 | |

| Staphylococcus aureus | 16 | Broth Microdilution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.